

# Torkinib PP242 vs Torin1 comparative study

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

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## Quantitative Data Comparison

This table summarizes the key biochemical properties and selectivity of **Torkinib** (PP242) and Torin1.

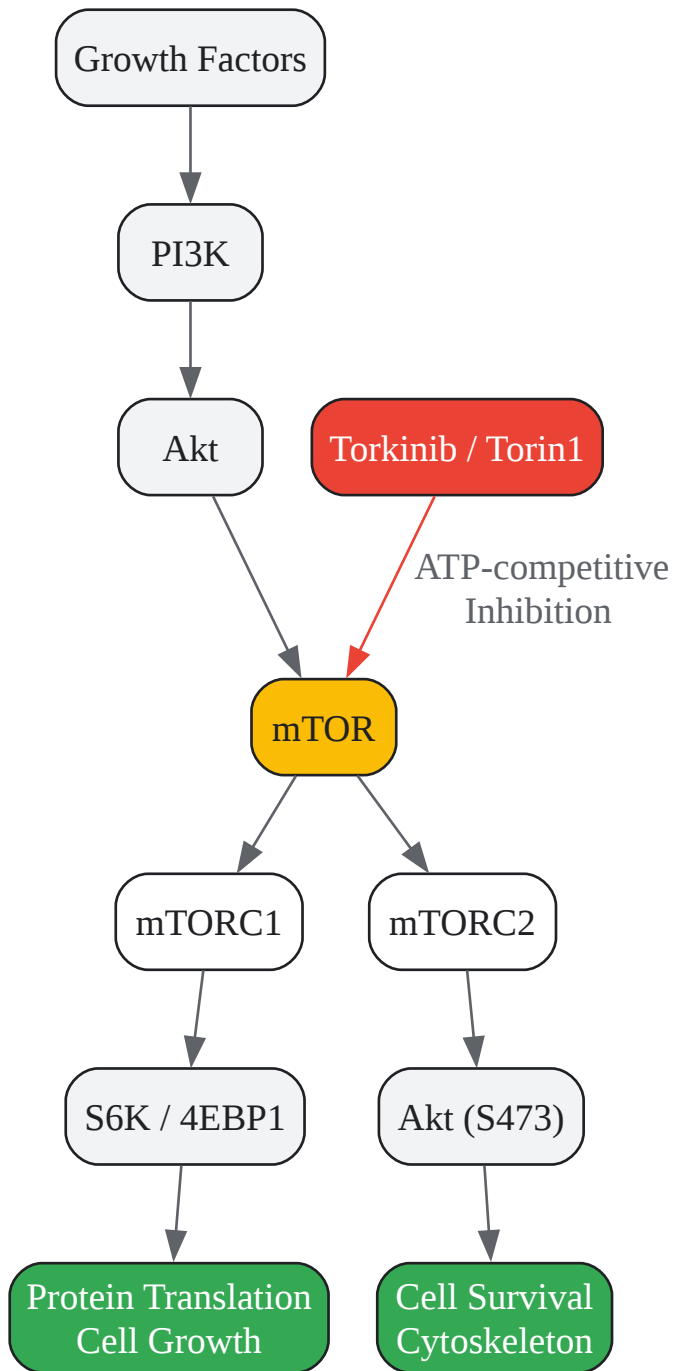
Property	Torkinib (PP242)	Torin1
Primary Target	mTOR (ATP-competitive) [1] [2] [3]	mTOR (ATP-competitive) [4]
mTOR IC <sub>50</sub>	8 nM [1] [2] [3]	Information missing from search results
mTORC1 IC <sub>50</sub>	30 nM [2] [3]	Potently inhibits mTORC1 [4]
mTORC2 IC <sub>50</sub>	58 nM [2] [3]	Potently inhibits mTORC2 [4]
Key Selectivity	>10-100 fold selective for mTOR over PI3K $\alpha/\beta/\gamma/\delta$ [1] [5]	One of the first highly selective, non-rapalog-derived mTOR inhibitors [4]
Other Kinase Targets (IC <sub>50</sub> )	p110 $\delta$ (0.10 $\mu$ M), DNA-PK (0.41 $\mu$ M), PDGFR (0.41 $\mu$ M) [1]	Information missing from search results

## Distinct Mechanisms of Action

Both compounds are **ATP-competitive inhibitors**, but they achieve potent inhibition of both mTOR complexes through different chemical structures and binding characteristics.

- **Torinib (PP242)** is a selective mTOR inhibitor that binds to the ATP-binding site of the mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 [1] [2] [3]. This is a key advantage over older drugs like rapamycin, which only partially inhibits mTORC1.
- **Torin1** was one of the first synthetic, highly selective mTOR inhibitors developed that is not a rapalog. It also acts as a potent ATP-competitive inhibitor of both mTORC1 and mTORC2 [4].

The following diagram illustrates the mTOR signaling pathway and the mechanism of these inhibitors.



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## Cellular & In Vivo Effects Summary

The distinct inhibitory profiles of **Torkinib** and Torin1 lead to different downstream biological effects, as demonstrated in various experimental models.

## Torkinib (PP242) Experimental Findings

- **In Vitro Anti-proliferation:** PP242 is more effective than rapamycin at blocking cell proliferation in mouse embryonic fibroblasts (MEFs), indicating superior mTORC1 inhibition and the added impact of mTORC2 blockade [1] [2].
- **Signaling Inhibition:** In BT549 cells, PP242 treatment (0.04-10  $\mu\text{M}$ ) inhibits phosphorylation of Akt, p70S6K, and S6 in a dose-dependent manner [1].
- **Cancer Cell Growth:** PP242 potently inhibits the proliferation of both blood cancer cells (e.g., SUP-B15,  $\text{GI}_{50} = 90 \text{ nM}$ ) and solid tumor cell lines (e.g., PC3,  $\text{GI}_{50} = 0.19 \mu\text{M}$ ) [1].
- **In Vivo Efficacy:** Oral administration of PP242 (~60 mg/kg/day) delays leukemia onset in mouse models and inhibits the growth of 8226 tumor cells in mice [1].

## Torin1 Experimental Findings

- **Neuropathic Pain:** Torin1, along with another inhibitor (XL388), has been shown to alleviate neuropathic pain in rat models when administered to the insular cortex [6] [4].
- **Cognitive Function:** A 2024 study found that Torin1 treatment improved cognitive decline in a mouse model of hepatic encephalopathy by regulating autophagy and cholesterol metabolism [6].
- **Anti-cancer & Anti-aging:** Research cited in Wikipedia notes that Torin1 has shown anti-cancer properties in studies and can extend lifespan in model organisms like fission yeast [4] [7].

## Example Experimental Protocols

For researchers looking to implement these studies, here are summarized protocols from the literature.

- **Kinase Assay for mTOR Inhibition [1]:**
  - **Reaction Setup:** Incubate recombinant mTOR with serial dilutions of the inhibitor (e.g., PP242, 0.001-50  $\mu\text{M}$ ).
  - **Conditions:** Use 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM  $\text{MgCl}_2$ , 0.01% Tween, 10  $\mu\text{M}$  ATP, and 3  $\mu\text{g}/\text{mL}$  BSA.
  - **Substrate:** Add rat recombinant PHAS-1/4EBP1 (2 mg/mL) as a substrate.
  - **Termination & Detection:** Stop reactions by spotting onto nitrocellulose. Wash membranes, dry, and quantify transferred radioactivity via phosphorimaging.
  - **Analysis:** Calculate  $\text{IC}_{50}$  values by fitting data to a sigmoidal dose-response curve.
- **Cell Proliferation Assay (e.g., in MEFs) [1] [2]:**

- **Plating:** Plate cells in 96-well plates at ~30% confluence and allow to adhere overnight.
- **Dosing:** Treat cells with a dose range of the inhibitor (e.g., 1 nM to 10  $\mu$ M), rapamycin, or a vehicle control (e.g., 0.1% DMSO).
- **Incubation:** Incubate for 72 hours.
- **Viability Readout:** Add resazurin sodium salt to each well. After 18 hours, measure fluorescence intensity (Ex/Em: 530 nm/590 nm).

## Key Considerations for Researchers

- **Data Availability:** The search results contain robust, consistent data for **Torkinib (PP242)**, including detailed IC<sub>50</sub> values against multiple kinases and numerous cell-based studies. In contrast, specific potency data (IC<sub>50</sub>) for **Torin1** was not available in the searched literature, making a direct numerical comparison incomplete.
- **Choice of Inhibitor:** Your choice will depend on the specific research context.
  - **PP242** is well-documented for cancer biology research, especially in hematological malignancies and solid tumors.
  - **Torin1** has strong evidence for research in neuroscience (e.g., neuropathic pain, cognitive function) and has been used in ageing studies.

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